Regioisomeric Distinction: 3-Bromo-5-chloro-2-iodothiophene vs. 5-Bromo-3-chloro-2-iodothiophene
The specific substitution pattern of 3-bromo-5-chloro-2-iodothiophene (CAS 2567495-54-7) is distinct from its positional isomer, 5-bromo-3-chloro-2-iodothiophene (CAS 2386445-24-3). This difference in halogen placement on the thiophene ring leads to divergent physicochemical properties and synthetic potential . The compound's unique arrangement is a direct outcome of a specific synthetic pathway involving a 2-Li-5-bromo-3-chloro-intermediate, which was quenched with iodine to yield the desired 2-iodo, 3-bromo, 5-chloro regioisomer with 70% yield [1].
| Evidence Dimension | Molecular Structure and Regiochemistry |
|---|---|
| Target Compound Data | 3-Bromo-5-chloro-2-iodothiophene (Iodine at 2-position, Bromine at 3-position, Chlorine at 5-position) |
| Comparator Or Baseline | 5-Bromo-3-chloro-2-iodothiophene (Iodine at 2-position, Bromine at 5-position, Chlorine at 3-position) |
| Quantified Difference | The two compounds are distinct chemical entities with different CAS registry numbers (2567495-54-7 vs. 2386445-24-3) and thus are expected to have different physical properties and reactivity profiles. |
| Conditions | Chemical structure analysis based on CAS registry and synthetic origin . |
Why This Matters
Confirmation of the exact regioisomer is critical for reproducibility in synthesis and for ensuring the correct building block is used in structure-activity relationship (SAR) studies.
- [1] Fröhlich, J., & Winter, B. (1996). Selective halogen migration reactions at mixed halothiophenes - Conclusion. In Electronic Conference on Trends in Organic Chemistry (ECTOC-1). Imperial College London. View Source
